Methyl 3-(2-methoxyphenyl)-2-oxopropanoate is an organic compound classified as an ester. Its structure features a methoxy group attached to a phenyl ring, which is further connected to a propanoate moiety. This compound is recognized for its potential biological activities, particularly in pharmacology, where it may exhibit anti-inflammatory and analgesic properties.
The compound is cataloged under the CAS number 54177-02-5 and has a molecular weight of 208.21 g/mol. It is primarily sourced from chemical databases such as PubChem and the Environmental Protection Agency's DSSTox database, which provide detailed chemical information and safety data.
The synthesis of methyl 3-(2-methoxyphenyl)-2-oxopropanoate can be achieved through several methods, with the most common being:
The reaction conditions generally include:
Methyl 3-(2-methoxyphenyl)-2-oxopropanoate has a distinct molecular structure characterized by:
InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6H,7H2,1-2H3OEIWRCBBMGTEMA-UHFFFAOYSA-NThe compound's structural features include a methoxy group that enhances its lipophilicity, potentially increasing its bioavailability in biological systems.
Methyl 3-(2-methoxyphenyl)-2-oxopropanoate can undergo various significant chemical transformations:
The mechanism of action for methyl 3-(2-methoxyphenyl)-2-oxopropanoate involves several biological pathways:
These properties make methyl 3-(2-methoxyphenyl)-2-oxopropanoate suitable for various applications in medicinal chemistry.
Methyl 3-(2-methoxyphenyl)-2-oxopropanoate has been studied for its potential scientific uses, particularly in pharmacology:
Friedel-Crafts (FC) acylation is a cornerstone method for constructing the aryl-carbonyl bond in this compound. The reaction typically involves activating an acyl chloride or anhydride with a Lewis acid catalyst to generate an acylium ion, which attacks electron-rich arenes like o-anisole. For Methyl 3-(2-methoxyphenyl)-2-oxopropanoate, two sequential steps are employed:
Key Research Findings:
Table 1: Friedel-Crafts Acylation Conditions for Methyl 3-(2-methoxyphenyl)-2-oxopropanoate Synthesis
| Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Methyl oxalyl chloride | AlCl₃ (1.0 eq) | 0 → 25 | 78 | Competitive ortho/para acylation |
| Methyl oxalyl chloride | BF₃·Et₂O (0.5 eq) | -10 → 25 | 72 | Moisture sensitivity |
| Oxalic anhydride | FeCl₃ (0.8 eq) | 25 | 68 | Lower electrophilicity |
Microwave irradiation revolutionizes synthesis by enabling rapid, uniform heating and reducing reaction times from hours to minutes. For Methyl 3-(2-methoxyphenyl)-2-oxopropanoate, this technique optimizes both FC acylation and downstream cyclizations:
Research Insights:
Table 2: Microwave Parameters for Key Reactions Involving Methyl 3-(2-methoxyphenyl)-2-oxopropanoate
| Reaction Type | Conditions | Time | Yield (%) | Advantage vs. Conventional |
|---|---|---|---|---|
| Claisen condensation | 110°C, KOtBu, DMF | 25 min | 88 | 8-fold time reduction |
| Thienochromenone formation | 70°C, thioglycolic acid, MeOH | 15 min | 82 | Enhanced regioselectivity |
| Flavonol synthesis | H₂O₂/NaOH, acetone/MeOH | 30 min | 79 | 40% higher yield |
Green methodologies prioritize atom economy, renewable solvents, and catalytic efficiency. Key advances for this compound include:
Sustainability Metrics:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3